Fmoc-3-pyrenyl-L-alanine
Overview
Description
Fmoc-3-pyrenyl-L-alanine, or Fmoc-Phe-OH, is an amino acid derivative that has a wide range of applications in biochemistry and molecular biology. It is a fluorescent amino acid that can be used as a fluorescent label for proteins and peptides, as well as a substrate for peptide synthesis. Fmoc-Phe-OH has been used in a number of studies, including protein-ligand interactions, protein folding, and protein-protein interactions. The purpose of
Scientific Research Applications
Self-Assembly and Gelation Properties
Fmoc-3-pyrenyl-L-alanine has been investigated for its self-assembly properties. One study demonstrated that the attachment of a bulky hydrophobic aromatic unit, Fmoc (N-(fluorenyl-9-methoxycarbonyl)), to dipeptides leads to the formation of well-defined amyloid fibrils and hydrogelation upon the addition of zinc ions. This indicates the potential of Fmoc motifs in driving the self-assembly of biomolecules into structured aggregates with potential applications in biomaterials and nanotechnology (Castelletto et al., 2011).
Solvatochromic Properties and Dipole Moments
The solvatochromic properties and dipole moments of this compound have been studied, showcasing its interaction with solvents of different polarities. These properties are crucial for understanding the molecule's behavior in various environments, which is significant for its application in fields like spectroscopy and material science (Lalithamba et al., 2014).
Glycoconjugate Construction
This compound has been used in the synthesis of complex structures like glycoconjugates. A study outlined the synthesis of an orthogonally protected building block, employing Fmoc for the construction of triantennary peptide glycoclusters on a solid support. This highlights the molecule's role in facilitating the preparation of multivalent carbohydrate ligands for glycobiological applications (Katajisto et al., 2002).
Role in Enzyme-Driven Dynamic Peptide Libraries
Research has explored the use of this compound in enzyme-driven dynamic peptide libraries (eDPL) for the discovery and self-selection of stable peptide nanostructures. This method represents an evolution-based approach in nanomaterial design, suggesting applications in areas like drug delivery and tissue engineering (Das et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Fmoc-3-pyrenyl-L-alanine interacts with various biomolecules in biochemical reactions. The Fmoc group is typically removed with a base such as pyridine . This small side chain confers a high degree of flexibility when incorporated into a polypeptide chain .
Molecular Mechanism
It is known that the Fmoc group is typically removed with a base such as pyridine
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyren-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H25NO4/c36-33(37)30(18-23-15-14-22-13-12-20-6-5-7-21-16-17-24(23)32(22)31(20)21)35-34(38)39-19-29-27-10-3-1-8-25(27)26-9-2-4-11-28(26)29/h1-17,29-30H,18-19H2,(H,35,38)(H,36,37)/t30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZMJSJQWMANBG-PMERELPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C5C=CC6=CC=CC7=C6C5=C(C=C7)C=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373224 | |
Record name | Fmoc-3-pyrenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183071-07-0 | |
Record name | Fmoc-3-pyrenyl-L-alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80373224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-(pyren-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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